

# Toxicological Profile of 2-Bromo-4-fluorobenzonitrile: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzonitrile

Cat. No.: B1330171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological properties of **2-Bromo-4-fluorobenzonitrile** (CAS No: 100375-96-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes available data on its acute toxicity, irritation potential, and genotoxicity, and outlines standard experimental protocols for these assessments. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

## Chemical and Physical Properties

Property	Value
CAS Number	100375-96-4
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrFN
Molecular Weight	200.01 g/mol
Appearance	White to off-white crystalline solid
Melting Point	76-80 °C

## Toxicological Hazard Classification

**2-Bromo-4-fluorobenzonitrile** is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified

from various safety data sheets are summarized below.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

## Quantitative Toxicological Data

Specific quantitative toxicological data for **2-Bromo-4-fluorobenzonitrile** is not widely available in published literature. However, data for the closely related isomer, 4-Bromo-2-fluorobenzonitrile, provides an indication of its potential toxicity.

Endpoint	Species	Route	Value	Reference
LD50	Rat (female)	Oral	> 300 - < 2000 mg/kg bw	<a href="#">[1]</a>

Note: This data is for the isomer 4-Bromo-2-fluorobenzonitrile and should be used as an estimate for **2-Bromo-4-fluorobenzonitrile** with caution.

## Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on standardized OECD guidelines and representative study reports.

### Acute Oral Toxicity (OECD 401)

This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.[2]

#### Test System:

- Species: Rat (Sprague Dawley strain is commonly used)
- Sex: Initially, one sex (typically female) is used. If significant differences in sensitivity are suspected, both sexes are tested.
- Age: Young adult animals (8-12 weeks old).
- Housing: Housed in appropriate cages with controlled temperature, humidity, and light-dark cycle.
- Diet: Standard laboratory diet and water available ad libitum, with a fasting period before administration.

#### Methodology:

- Dose Formulation: The test substance is typically suspended or dissolved in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to deliver the desired dose in a constant volume.
- Administration: A single dose is administered to the animals by gavage.
- Dose Levels: A limit test at 2000 mg/kg body weight may be performed initially. If mortality occurs, a full study with at least three dose levels is conducted to determine the LD50.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

#### Acute Oral Toxicity Experimental Workflow

## Dermal Irritation (Draize Test - OECD 404)

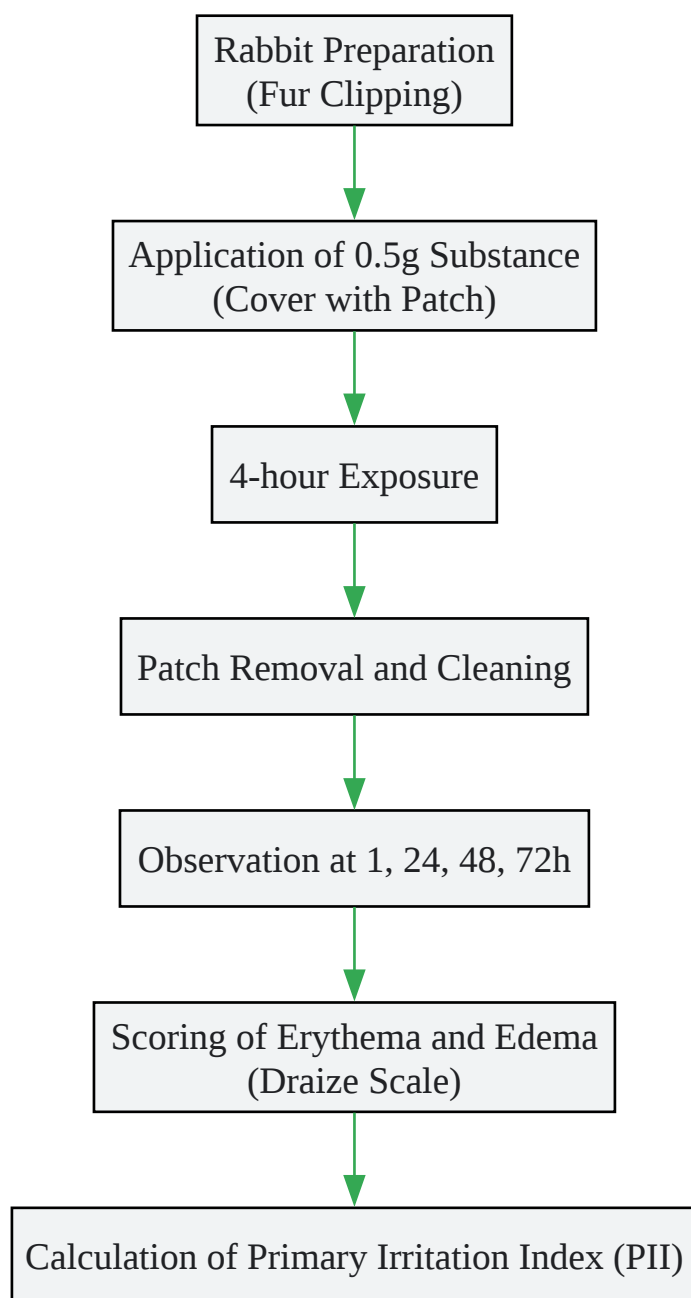
This test assesses the potential of a substance to cause skin irritation.<sup>[3]</sup>

#### Test System:

- Species: Albino rabbit.
- Number of Animals: At least three animals.
- Skin Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

#### Methodology:

- Application: A 0.5 g amount of the solid test substance is applied to a small area (approx. 6 cm<sup>2</sup>) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
- Exposure: The patch is left in place for 4 hours.
- Removal and Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored according to a standardized scale (Draize scoring system). The Primary Irritation Index (PII) is calculated from the scores.



[Click to download full resolution via product page](#)

#### Dermal Irritation Test Workflow

## Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage. Due to ethical considerations, in vitro alternatives like the Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) are often used as a screening tool.[4][5]

#### HET-CAM Test Protocol (In Vitro Alternative):

- Preparation: Fertilized hen's eggs are incubated for 9 days. On day 9, a window is cut into the shell to expose the chorioallantoic membrane (CAM).
- Application: A defined amount of the test substance is applied directly onto the CAM.
- Observation: The CAM is observed for 5 minutes for signs of hemorrhage, lysis (vessel breakdown), and coagulation.
- Scoring: The time to the appearance of each endpoint is recorded and used to calculate an irritation score.

#### HET-CAM Eye Irritation Screening Workflow

## Genotoxicity

A battery of tests is typically required to assess the genotoxic potential of a substance.

This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

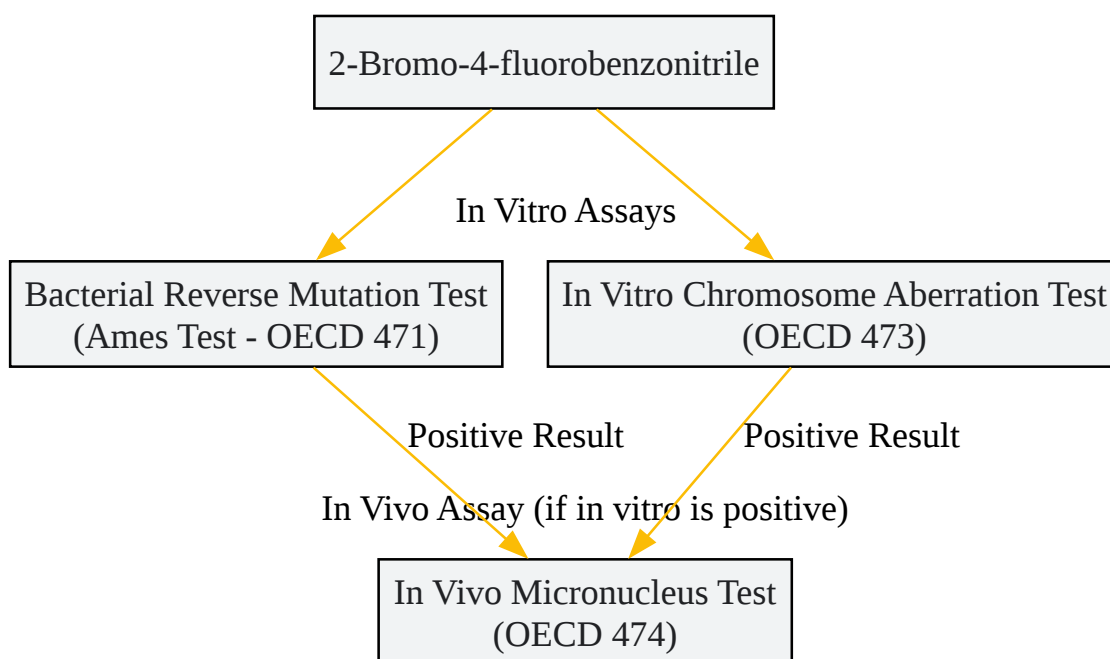
#### Methodology:

- Strains: At least five strains of bacteria with different mutations are used.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.
- Exposure: The bacterial strains are exposed to the test substance at various concentrations.
- Evaluation: The number of revertant colonies (bacteria that have mutated back to their original state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

This test detects damage to chromosomes or the mitotic apparatus in rodents.[\[6\]](#)[\[10\]](#)

#### Methodology:

- Test System: Typically mice or rats.
- Administration: The test substance is administered to the animals, usually on two or more occasions.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Analysis: The erythrocytes are analyzed for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division).
- Evaluation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates a genotoxic effect.



[Click to download full resolution via product page](#)

#### Standard Genotoxicity Testing Pathway

# Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

As of the date of this publication, no specific studies on the chronic toxicity, carcinogenicity, or reproductive and developmental toxicity of **2-Bromo-4-fluorobenzonitrile** were identified in the publicly available scientific literature. Standard protocols for these endpoints are briefly described below.

- **Chronic Toxicity (OECD 452):** Involves repeated administration of the substance to animals (usually rodents) for a major portion of their lifespan (e.g., 12 months) to assess long-term health effects.
- **Carcinogenicity (OECD 451):** Similar to chronic toxicity studies but extend for the full lifespan of the animal (e.g., 2 years for rats) with the primary endpoint being the development of tumors.
- **Reproductive and Developmental Toxicity (OECD 414, 415, 416):** These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. They involve treating animals before and during mating, throughout gestation and lactation, and assessing the effects on parental animals and their offspring.

## Conclusion

**2-Bromo-4-fluorobenzonitrile** is a chemical intermediate with a defined acute hazard profile, being harmful by ingestion, skin contact, and inhalation, and causing skin and eye irritation. While specific quantitative toxicological data is limited, the available information warrants the use of appropriate personal protective equipment and engineering controls to minimize exposure in research and manufacturing settings. Further studies are required to fully characterize its potential for genotoxicity, chronic toxicity, carcinogenicity, and reproductive toxicity to allow for a complete risk assessment. The experimental protocols outlined in this guide provide a framework for conducting such necessary investigations in accordance with internationally recognized guidelines.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 105942-08-3 Name: 4-Bromo-2-fluorobenzonitrile [xixisys.com]
- 2. dep.nj.gov [dep.nj.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. HET-CAM test for determining the possible eye irritancy of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. :: Environmental Analysis Health and Toxicology [eaht.org]
- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 8. Ames Test to Detect Mutagenicity of 2-Alkylcyclobutanones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- To cite this document: BenchChem. [Toxicological Profile of 2-Bromo-4-fluorobenzonitrile: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330171#2-bromo-4-fluorobenzonitrile-toxicological-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)